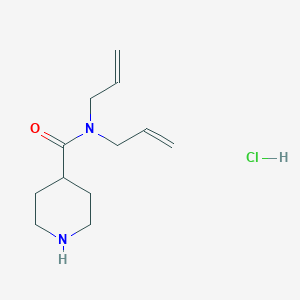

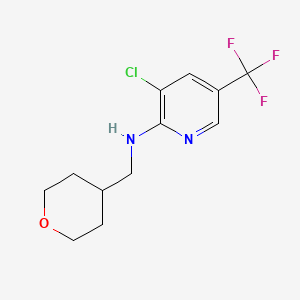

![molecular formula C10H9NO2S B1424112 Methyl 4-methylbenzo[d]thiazole-6-carboxylate CAS No. 1190320-40-1](/img/structure/B1424112.png)

Methyl 4-methylbenzo[d]thiazole-6-carboxylate

Overview

Description

“Methyl 4-methylbenzo[d]thiazole-6-carboxylate” is a chemical compound used in various scientific research applications . Its unique structure and properties make it valuable for studying the synthesis of organic compounds and investigating potential pharmaceutical uses.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 207.25 . The compound should be stored sealed in dry, room temperature conditions .Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including Methyl 4-methylbenzo[d]thiazole-6-carboxylate, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage, which can lead to chronic diseases and aging. The compound’s ability to donate electrons and neutralize free radicals makes it a candidate for further research in developing new antioxidant therapies .

Analgesic and Anti-inflammatory Uses

Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities. These properties are highly valuable in the development of new pain relief medications, especially for chronic conditions like arthritis where inflammation plays a key role .

Antimicrobial and Antifungal Effects

This compound may serve as a scaffold for creating new antimicrobial and antifungal agents. The thiazole ring’s structural characteristics contribute to its interaction with microbial enzymes, disrupting their function and leading to the development of potent drugs against resistant strains .

Antiviral Research

Thiazoles have shown promise in antiviral research, particularly in the inhibition of HIV. The structural flexibility of this compound allows for the design of molecules that can interfere with viral replication processes, offering a pathway for new antiviral drug development .

Neuroprotective Potential

The neuroprotective potential of thiazole derivatives is an exciting area of research. These compounds may play a role in the synthesis of neurotransmitters and protect neuronal cells from damage, which is particularly relevant in the treatment of neurodegenerative diseases .

Antitumor and Cytotoxic Activities

Studies have explored the antitumor and cytotoxic activities of thiazole compounds. This compound could be used to design new anticancer drugs that target specific pathways within cancer cells, potentially leading to treatments with fewer side effects .

Chemical Reaction Accelerators

The thiazole ring is known for its role in accelerating chemical reactions. This property can be harnessed in various industrial and research applications where this compound acts as a catalyst or a component of catalyst systems, improving efficiency and selectivity .

Development of Biocides and Fungicides

Given its antimicrobial properties, this compound can be a base for developing biocides and fungicides. These applications are crucial in agriculture and industry to protect crops and materials from microbial degradation .

Safety and Hazards

“Methyl 4-methylbenzo[d]thiazole-6-carboxylate” has associated hazard statements including H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Methyl 4-methylbenzo[d]thiazole-6-carboxylate, also known as 4-METHYLBENZOTHIAZOLE-6-CARBOXYLIC ACID METHYL ESTER, is a compound that belongs to the thiazole class . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

methyl 4-methyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-3-7(10(12)13-2)4-8-9(6)11-5-14-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAFTDYJQDFPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CS2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696630 | |

| Record name | Methyl 4-methyl-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190320-40-1 | |

| Record name | Methyl 4-methyl-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

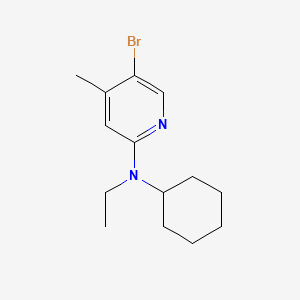

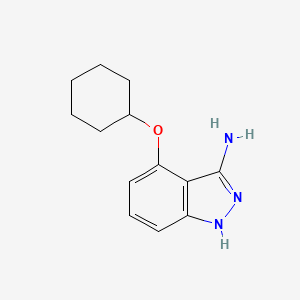

![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)

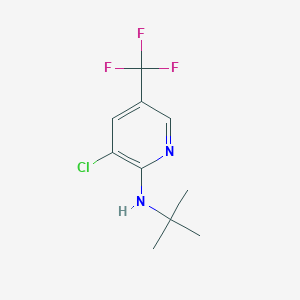

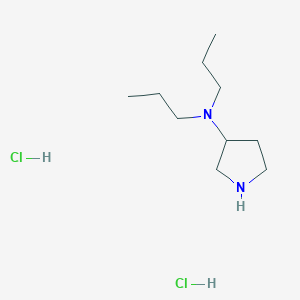

![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)

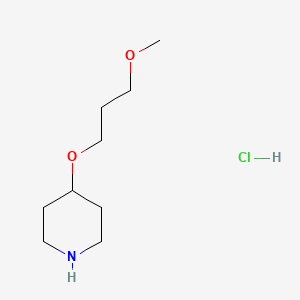

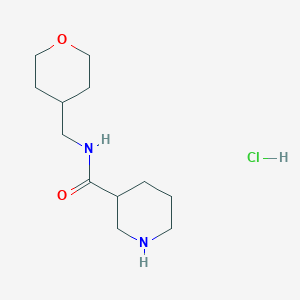

![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)

![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)